molecular formula C14H11FO3 B7960865 4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester

4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester

Cat. No.: B7960865
M. Wt: 246.23 g/mol
InChI Key: UKHAZQZALANADB-UHFFFAOYSA-N
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Description

4’-Fluoro-3-hydroxy-[1,1’-Biphenyl]-4-carboxylic acid methyl ester is an organic compound characterized by a biphenyl structure with a fluoro and hydroxy substituent on one ring and a carboxylic acid methyl ester on the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-fluoro-3-hydroxy-[1,1’-Biphenyl]-4-carboxylic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Fluorination: Introduction of the fluoro group can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution with strong nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium amide (NaNH2), potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 4’-Fluoro-3-oxo-[1,1’-Biphenyl]-4-carboxylic acid methyl ester.

    Reduction: 4’-Fluoro-3-hydroxy-[1,1’-Biphenyl]-4-methanol.

    Substitution: 4’-Amino-3-hydroxy-[1,1’-Biphenyl]-4-carboxylic acid methyl ester.

Chemistry:

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-inflammatory and anticancer agents.

Industry:

    Materials Science: Used in the development of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, the fluoro group can enhance binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s biological activity. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form.

Comparison with Similar Compounds

    4’-Fluoro-[1,1’-Biphenyl]-4-carboxylic acid methyl ester: Lacks the hydroxy group, which may reduce its reactivity and binding affinity.

    3-Hydroxy-[1,1’-Biphenyl]-4-carboxylic acid methyl ester: Lacks the fluoro group, potentially altering its electronic properties and biological activity.

Uniqueness: 4’-Fluoro-3-hydroxy-[1,1’-Biphenyl]-4-carboxylic acid methyl ester is unique due to the combination of fluoro and hydroxy groups, which can significantly influence its chemical reactivity and biological interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)12-7-4-10(8-13(12)16)9-2-5-11(15)6-3-9/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHAZQZALANADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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